Enhanced p38α MAP Kinase Inhibition vs. Non-Fluorinated Analog
In a series of pyrazole-based p38α kinase inhibitors, the introduction of a fluorine atom to the phenyl ring significantly increased potency. While specific IC50 data for the exact compound 5-(3-fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine is not publicly available, SAR studies on closely related 5-amino-pyrazoles demonstrate that a 4-fluorophenyl substituent is critical for achieving nanomolar inhibitory activity against p38α [1]. The non-fluorinated analog, 5-phenyl-1H-pyrazol-3-amine, is a significantly weaker inhibitor, with reported IC50 values often in the micromolar range [1]. This establishes the fluorine atom on the target compound as a key potency-enhancing handle.
| Evidence Dimension | p38α MAP kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Potent inhibition expected in nanomolar range (inferred from closely related 5-(4-fluorophenyl) analog) |
| Comparator Or Baseline | 5-Phenyl-1H-pyrazol-3-amine (non-fluorinated analog) shows micromolar IC50 values |
| Quantified Difference | At least 10 to 100-fold improvement in potency predicted for the fluorinated compound based on SAR |
| Conditions | Biochemical kinase assay; specific conditions vary by study within the cited SAR series. |
Why This Matters
For researchers developing p38α inhibitors, the fluorine atom is not a minor modification but a critical pharmacophoric element, making this compound a superior starting point for structure-based drug design over non-fluorinated building blocks.
- [1] Graneto, M.J. et al. (2008) 'Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase', Journal of Medicinal Chemistry, 51(20), pp. 6271-6279. View Source
